molecular formula C18H21NO3 B2353747 3-(2,4-Dimethoxyanilino)-1-(4-methylphenyl)-1-propanone CAS No. 477319-04-3

3-(2,4-Dimethoxyanilino)-1-(4-methylphenyl)-1-propanone

Cat. No.: B2353747
CAS No.: 477319-04-3
M. Wt: 299.37
InChI Key: WUPOXNFIQSYVGU-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyanilino)-1-(4-methylphenyl)-1-propanone is an organic compound characterized by its unique structure, which includes a dimethoxyaniline group and a methylphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyanilino)-1-(4-methylphenyl)-1-propanone typically involves the reaction of 2,4-dimethoxyaniline with 4-methylbenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyanilino)-1-(4-methylphenyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions result in various substituted derivatives with different functional groups.

Scientific Research Applications

3-(2,4-Dimethoxyanilino)-1-(4-methylphenyl)-1-propanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyanilino)-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethoxyanilino)-1-phenyl-1-propanone
  • 3-(2,4-Dimethoxyanilino)-1-(4-chlorophenyl)-1-propanone
  • 3-(2,4-Dimethoxyanilino)-1-(4-fluorophenyl)-1-propanone

Uniqueness

3-(2,4-Dimethoxyanilino)-1-(4-methylphenyl)-1-propanone is unique due to the presence of both dimethoxyaniline and methylphenyl groups, which confer specific chemical and physical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve. For example, the methyl group may enhance its lipophilicity, affecting its biological activity and solubility in different solvents.

Properties

IUPAC Name

3-(2,4-dimethoxyanilino)-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13-4-6-14(7-5-13)17(20)10-11-19-16-9-8-15(21-2)12-18(16)22-3/h4-9,12,19H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPOXNFIQSYVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCNC2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477319-04-3
Record name 3-(2,4-DIMETHOXYANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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